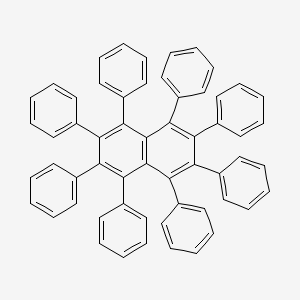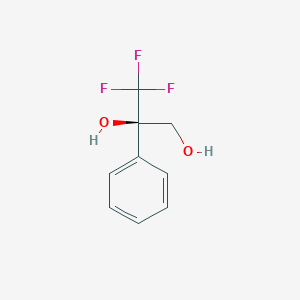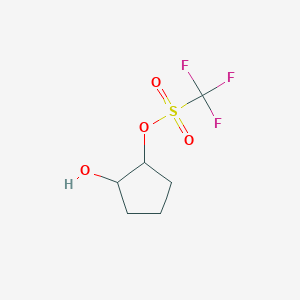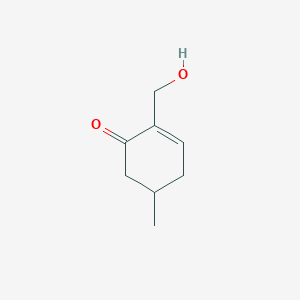
Octaphenylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octaphenylnaphthalene is a polycyclic aromatic hydrocarbon characterized by the presence of eight phenyl groups attached to a naphthalene core. This compound is known for its unique structural properties, which result in significant steric hindrance and distortion from planarity. These features make it an interesting subject of study in the field of organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octaphenylnaphthalene can be synthesized through various methods. One common approach involves the reaction of tetraphenylfuran with polybrominated benzene derivatives. This method typically requires the use of a catalyst and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Octaphenylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the phenyl groups or the naphthalene core.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where phenyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted naphthalenes .
Wissenschaftliche Forschungsanwendungen
Octaphenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a model compound to study steric effects and electronic properties of polycyclic aromatic hydrocarbons.
Biology: Research into its interactions with biological molecules can provide insights into the behavior of similar aromatic compounds in biological systems.
Medicine: While not directly used in medicine, its derivatives and analogs are studied for potential therapeutic applications.
Wirkmechanismus
The mechanism by which octaphenylnaphthalene exerts its effects is primarily related to its structural properties. The steric hindrance and electronic interactions between the phenyl groups and the naphthalene core influence its reactivity and interactions with other molecules. These interactions can affect molecular targets and pathways, such as binding to specific receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
Decaphenylanthracene: Similar in structure but with ten phenyl groups attached to an anthracene core.
Dodecaphenyltetracene: Contains twelve phenyl groups attached to a tetracene core.
Octaphenylfluorenone: Features eight phenyl groups attached to a fluorenone core.
Uniqueness: Octaphenylnaphthalene is unique due to its specific arrangement of phenyl groups around the naphthalene core, which results in distinct steric and electronic properties. This makes it a valuable compound for studying the effects of extensive phenyl substitution on polycyclic aromatic hydrocarbons .
Eigenschaften
CAS-Nummer |
174357-75-6 |
|---|---|
Molekularformel |
C58H40 |
Molekulargewicht |
736.9 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7,8-octakis-phenylnaphthalene |
InChI |
InChI=1S/C58H40/c1-9-25-41(26-10-1)49-50(42-27-11-2-12-28-42)54(46-35-19-6-20-36-46)58-56(48-39-23-8-24-40-48)52(44-31-15-4-16-32-44)51(43-29-13-3-14-30-43)55(47-37-21-7-22-38-47)57(58)53(49)45-33-17-5-18-34-45/h1-40H |
InChI-Schlüssel |
IBYAYFUJJISTAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C(=C2C4=CC=CC=C4)C5=CC=CC=C5)C(=C(C(=C3C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)

![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)

![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)



![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)

![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
